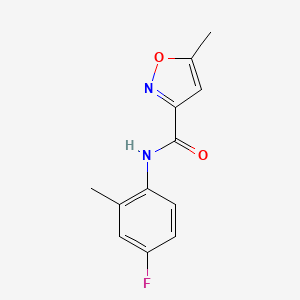![molecular formula C17H12ClF5N2O2 B4843650 N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4843650.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide, commonly referred to as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which are responsible for producing antibodies to fight off infections. TAK-659 has been extensively studied for its potential applications in the treatment of various B cell malignancies and autoimmune disorders.
Mécanisme D'action
TAK-659 works by selectively inhibiting the activity of N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide, which is a key enzyme in the signaling pathway of B cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide plays a critical role in the activation and proliferation of B cells, as well as the production of antibodies. By inhibiting N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide activity, TAK-659 can prevent the growth and proliferation of B cell tumors and reduce the production of autoantibodies in autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide activity, suppression of B cell proliferation and survival, and reduction of autoantibody production. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. TAK-659 also has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, one limitation of TAK-659 is that it may not be effective in all types of B cell malignancies or autoimmune disorders, and further research is needed to determine its optimal use in these conditions.
Orientations Futures
There are several future directions for research on TAK-659. One potential area of investigation is the use of TAK-659 in combination with other drugs or therapies to enhance its efficacy in treating B cell malignancies and autoimmune disorders. Another area of interest is the development of more selective N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide inhibitors that target specific isoforms of N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide and have fewer off-target effects. Additionally, further research is needed to determine the optimal dosing and treatment regimen for TAK-659 in different patient populations.
Applications De Recherche Scientifique
TAK-659 has been the subject of numerous preclinical and clinical studies for its potential applications in the treatment of B cell malignancies and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide activity and suppressing the growth of B cell tumors. In particular, TAK-659 has been shown to be effective in treating chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), two types of B cell malignancies that are difficult to treat with conventional chemotherapy.
Propriétés
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF5N2O2/c18-9-7-8(1-2-10(9)25-3-5-27-6-4-25)24-17(26)11-12(19)14(21)16(23)15(22)13(11)20/h1-2,7H,3-6H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCNYWKJYPFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)



![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4843596.png)
![N-(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4843612.png)
![2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4843614.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843622.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4843630.png)
![2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4843648.png)

![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4843663.png)
![2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4843669.png)
![2-({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4843676.png)